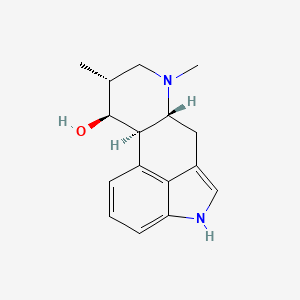
fumigaclavine B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
fumigaclavine B is a chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often found in natural products such as ergot alkaloids. This particular compound is characterized by its unique stereochemistry and specific functional groups, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of fumigaclavine B typically involves multi-step organic synthesis. The starting materials often include simple aromatic compounds and nitrogen-containing heterocycles. Key steps in the synthesis may involve:
Formation of the ergoline core: This can be achieved through cyclization reactions involving nitrogen-containing precursors.
Introduction of methyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Hydroxylation at the 9-position: This step may involve selective oxidation reactions using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous flow reactors: To improve reaction efficiency and yield.
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Such as crystallization, distillation, and chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
fumigaclavine B can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents.
Reduction: Reduction of the carbonyl group back to a hydroxyl group using reducing agents.
Substitution: Nucleophilic substitution reactions at the methyl groups or the hydroxyl group.
Common Reagents and Conditions
Oxidizing agents: Osmium tetroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation products: Ketones or aldehydes.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Agricultural Applications
Fumigaclavine B has been studied for its role in enhancing plant resistance against pathogens. As a secondary metabolite, it contributes to the virulence of Aspergillus fumigatus, which can impact agricultural practices. The production of this compound and other related alkaloids has been linked to the pathogenicity of this fungus, suggesting that understanding its biosynthesis could lead to strategies for managing fungal diseases in crops.
Table 1: Summary of Agricultural Studies on this compound
Medical Applications
This compound has demonstrated various biological activities that could be harnessed for medical applications. Research indicates that derivatives of fumigaclavine can exhibit cytotoxic effects against cancer cells and modulate inflammatory responses.
Case Study: Cytotoxicity Against Cancer Cells
In a study examining the cytotoxic properties of fumigaclavine derivatives, it was found that fumigaclavine C exhibited significant cytotoxic activity against several cancer cell lines, including HL-60 and MCF-7. This suggests that compounds derived from this compound may have therapeutic potential in oncology.
Table 2: Cytotoxic Effects of Fumigaclavines
| Compound | Cell Lines Tested | IC50 (μM) | Notes |
|---|---|---|---|
| Fumigaclavine C | HL-60, MCF-7 | 4.45 - 22.99 | Significant cytotoxicity observed. |
| Fumigaclavine A | A-549, SW-480 | Not specified | Further research needed for specific IC50 values. |
Biotechnological Applications
The biosynthetic pathways leading to the production of this compound offer insights into genetic engineering and biotechnological applications. Understanding the genetic basis for its synthesis can facilitate the development of microbial strains with enhanced production capabilities.
Gene Knockout Studies
Research involving gene knockout techniques has elucidated the role of specific genes in the biosynthesis of fumigaclavines. For instance, knockout studies on the gene easM have shown that disrupting this gene prevents the synthesis of downstream alkaloids, including this compound . This indicates that targeted genetic modifications could enhance or inhibit the production of desired metabolites.
Future Research Directions
Future research should focus on:
- Exploring Synthetic Pathways : Further investigation into the metabolic pathways leading to this compound can reveal new targets for biotechnological manipulation.
- Clinical Trials : Conducting clinical trials to assess the efficacy and safety of fumigaclavine derivatives as therapeutic agents.
- Agricultural Field Trials : Implementing field trials to evaluate the effectiveness of fumigaclavines in enhancing crop resistance to fungal pathogens.
作用機序
The mechanism of action of fumigaclavine B involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of certain receptors in the body.
Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Signaling pathways: Affecting cellular signaling pathways to exert its effects.
類似化合物との比較
fumigaclavine B can be compared with other ergoline derivatives such as:
Lysergic acid diethylamide: Known for its psychoactive properties.
Ergotamine: Used in the treatment of migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease.
Uniqueness
What sets this compound apart is its specific stereochemistry and functional groups, which confer unique biological activities and chemical reactivity.
特性
CAS番号 |
6879-93-2 |
|---|---|
分子式 |
C16H20N2O |
分子量 |
256.34 g/mol |
IUPAC名 |
(6aR,9R,10S,10aR)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-ol |
InChI |
InChI=1S/C16H20N2O/c1-9-8-18(2)13-6-10-7-17-12-5-3-4-11(14(10)12)15(13)16(9)19/h3-5,7,9,13,15-17,19H,6,8H2,1-2H3/t9-,13-,15-,16+/m1/s1 |
InChIキー |
JUXRVSRUBIFVKE-UHFFFAOYSA-N |
SMILES |
CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1O)C |
正規SMILES |
CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1O)C |
melting_point |
265-267°C |
物理的記述 |
Solid |
同義語 |
fumigaclavine B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















